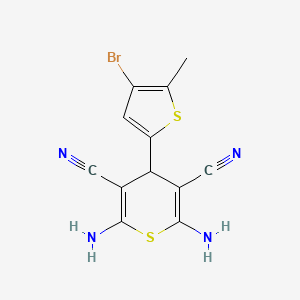
2,6-diamino-4-(4-bromo-5-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-ジアミノ-4-(4-ブロモ-5-メチルチオフェン-2-イル)-4H-チオピラン-3,5-ジカルボニトリルは、アミノ基、ブロモメチルチオフェニル基、およびジカルボニトリル基が置換されたチオピラン環を特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件
2,6-ジアミノ-4-(4-ブロモ-5-メチルチオフェン-2-イル)-4H-チオピラン-3,5-ジカルボニトリルの合成は、通常、複数段階の有機反応を伴います。一般的な手法の1つは次のとおりです。
チオピラン環の形成: チオピラン環は、適切なジエンと硫黄含有試薬を伴う環化反応によって合成できます。
アミノ基の導入: アミノ基は、アミンを用いた求核置換反応によって導入できます。
臭素化: 臭素基は、臭素分子または他の臭素化剤を用いた臭素化反応によって導入できます。
メチルチオフェニル基の付加: これは、鈴木カップリングやヘックカップリングなどのカップリング反応によって達成できます。
ジカルボニトリル基の形成: ジカルボニトリル基は、シアン化ブロムまたは他の適切なニトリル生成試薬との反応によって導入できます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器、高度な精製技術、および自動化による生産プロセスのスケールアップが含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(4-bromo-5-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of Amino Groups: The amino groups at positions 2 and 6 can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Bromination and Methylation: The thienyl group can be brominated and methylated using bromine and methylating agents under controlled conditions.
Formation of Dicarbonitrile Groups: The dicarbonitrile groups can be introduced through a reaction involving suitable nitrile precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にチオピラン環の硫黄原子で、酸化反応を起こす可能性があります。
還元: 還元反応は、ニトリル基で起こり、それらをアミンまたは他の官能基に変換できます。
置換: アミノ基と臭素基は、さまざまな置換反応に関与することができ、化合物のさらなる官能化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、および三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムまたは触媒の存在下での水素ガスなどの還元剤を使用できます。
置換: アミン、チオール、ハロゲン化物などの求核剤を置換反応に使用できます。
生成される主要な生成物
酸化: チオピラン環の酸化誘導体。
還元: ニトリル基の還元形、例えば第一級アミン。
置換: 使用された求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
化学
化学では、2,6-ジアミノ-4-(4-ブロモ-5-メチルチオフェン-2-イル)-4H-チオピラン-3,5-ジカルボニトリルは、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造により、さまざまな化学的修飾が可能になり、新しい材料や触媒の開発に役立ちます。
生物学と医学
生物学と医学では、この化合物は、医薬品中間体として潜在力がある可能性があります。その構造的特徴は、生物学的標的に相互作用する可能性を示唆しており、新しい薬剤や治療薬の開発につながる可能性があります。
産業
産業では、この化合物は、化学的修飾と官能化の可能性により、ポリマーやコーティングなどの先進材料の製造に使用できます。
科学的研究の応用
Chemistry
In chemistry, 2,6-diamino-4-(4-bromo-5-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It may also find applications in the production of dyes, pigments, or other specialty chemicals.
作用機序
2,6-ジアミノ-4-(4-ブロモ-5-メチルチオフェン-2-イル)-4H-チオピラン-3,5-ジカルボニトリルの作用機序は、その具体的な用途によって異なります。生物学的状況では、酵素や受容体に相互作用して、その活性を調節する可能性があります。アミノ基と臭素基の存在は、活性部位への結合または標的分子との共有結合形成の可能性を示唆しています。
6. 類似の化合物との比較
類似の化合物
2,6-ジアミノ-4-(4-クロロ-5-メチルチオフェン-2-イル)-4H-チオピラン-3,5-ジカルボニトリル: ブロモ基の代わりにクロロ基を持つ類似の構造。
2,6-ジアミノ-4-(4-ブロモ-5-エチルチオフェン-2-イル)-4H-チオピラン-3,5-ジカルボニトリル: メチル基の代わりにエチル基を持つ類似の構造。
独自性
2,6-ジアミノ-4-(4-ブロモ-5-メチルチオフェン-2-イル)-4H-チオピラン-3,5-ジカルボニトリルの独自性は、幅広い化学反応と潜在的な用途を可能にする官能基の特定の組み合わせにあります。アミノ基と臭素基の両方とチオピラン環の存在は、さらなる化学的修飾のための汎用性の高いプラットフォームを提供します。
類似化合物との比較
Similar Compounds
Thiopyran Derivatives: Other thiopyran derivatives with similar structures and properties.
Thienyl Compounds: Compounds containing thienyl groups, which may share similar reactivity and applications.
Dicarbonitrile Compounds: Compounds with dicarbonitrile groups, which may have comparable chemical behavior.
Uniqueness
2,6-diamino-4-(4-bromo-5-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C12H9BrN4S2 |
|---|---|
分子量 |
353.3 g/mol |
IUPAC名 |
2,6-diamino-4-(4-bromo-5-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C12H9BrN4S2/c1-5-8(13)2-9(18-5)10-6(3-14)11(16)19-12(17)7(10)4-15/h2,10H,16-17H2,1H3 |
InChIキー |
DIJUBNAMJCQUCK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)C2C(=C(SC(=C2C#N)N)N)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


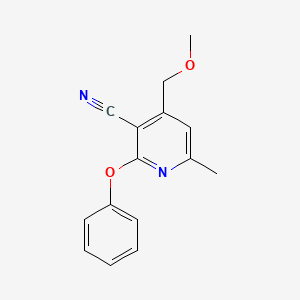
![5-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B11096502.png)
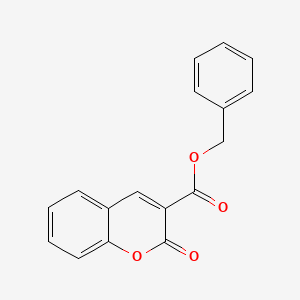
ethanoate](/img/structure/B11096512.png)
![(4-Iodophenyl)(1'Z)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylideneamine](/img/structure/B11096517.png)
![N-(4-ethylphenyl)-2-{[4-(4-ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11096521.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11096533.png)
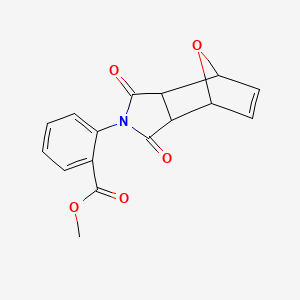
![ethyl 2-[1,2-bis(N'-nitrocarbamimidoyl)hydrazinyl]-3-oxo-3-phenylpropanoate](/img/structure/B11096543.png)
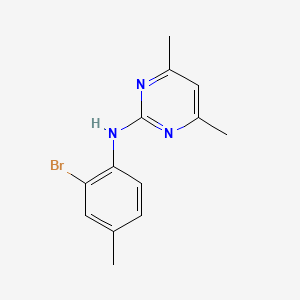
![2-[2,5-dichloro-4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B11096550.png)
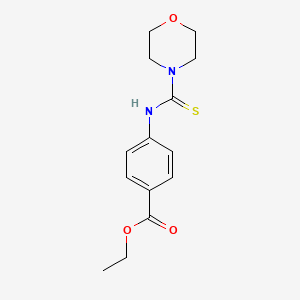
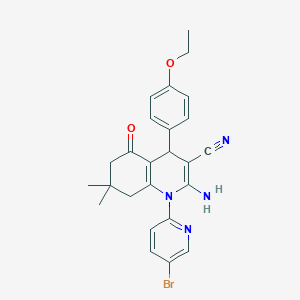
![2-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B11096559.png)
